What are the physical and chemical properties of 1-(Dimethoxymethyl)-4-methoxybenzene?
What are the physical and chemical properties of 1-(Dimethoxymethyl)-4-methoxybenzene?
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dimethoxymethyl)-4-methoxybenzene, also commonly known as p-anisaldehyde dimethyl acetal, is an organic compound with the chemical formula C₁₀H₁₄O₃.[1][2][3] It is structurally characterized by a benzene ring substituted with a methoxy group and a dimethoxymethyl group at the para position.[1] This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the pharmaceutical and fragrance industries.[3][4] Its acetal functionality allows for the temporary masking of an aldehyde group, providing stability under various reaction conditions that would otherwise affect the reactive aldehyde.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its key applications.
Physical and Chemical Properties
1-(Dimethoxymethyl)-4-methoxybenzene is a clear, colorless to light yellow liquid at room temperature.[1][2][3] It possesses a characteristic floral, herbal-green odor, with notes reminiscent of lilac, hyacinth, and apple blossom.[1][4]
Table 1: Physical Properties of 1-(Dimethoxymethyl)-4-methoxybenzene
| Property | Value | Conditions |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | Clear colorless to light yellow liquid | Room Temperature |
| Density | 1.07 g/mL | at 20 °C[2][4][5] |
| 1.0 ± 0.1 g/cm³ | at 20 °C[1] | |
| 1.063 - 1.073 g/cm³ | at 25 °C[6] | |
| Boiling Point | 224.9 ± 30.0 °C | at 760 mmHg[1][7] |
| 85-87 °C | at 0.1 mmHg[2][4][5][8] | |
| 118 °C | at 10 Torr[1] | |
| 123 °C | [9] | |
| Melting Point | < -20 °C | [2] |
| -14 °C | [10] | |
| Flash Point | 97 °C | [2][4][9][11] |
| 114 °C | [5][7] | |
| > 110 °C | [1] | |
| Refractive Index | 1.505 | at 20 °C, nD[4][5] |
| 1.498 - 1.508 | at 20 °C[6] | |
| 1.486 | [9] | |
| Solubility | Insoluble in water; soluble in alcohol and common organic solvents.[1][7] | |
| Vapor Pressure | 0.1 ± 0.4 mmHg | at 25 °C[1] |
| 0.0171 mmHg | at 25 °C[7] |
Table 2: Chemical and Safety Properties
| Property | Value / Description |
| CAS Number | 2186-92-7 |
| Synonyms | p-Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal, α,α,4-Trimethoxytoluene[2][5] |
| Stability | Stable under normal conditions, but can hydrolyze in the presence of water and acid.[12] Recommended storage at 2-8°C.[4][5][8][9] |
| Reactivity | The acetal group is stable to bases and nucleophiles but is readily cleaved under acidic conditions to regenerate the parent aldehyde.[1] It can undergo allylation reactions.[4][5] |
| Primary Use | Protecting group for aldehydes in organic synthesis.[1] |
| Safety | Avoid contact with skin and eyes.[11] |
Chemical Reactivity and Applications
The primary chemical utility of 1-(Dimethoxymethyl)-4-methoxybenzene lies in its function as a protecting group for the aldehyde moiety of 4-methoxybenzaldehyde. The acetal group is robust and unreactive towards bases, organometallic reagents, hydrides, and other nucleophiles, making it ideal for multi-step syntheses where the aldehyde functionality needs to be preserved.[1]
Deprotection, or the cleavage of the acetal to regenerate the aldehyde, is typically achieved through hydrolysis under mild acidic conditions.[12][13] This chemoselectivity allows for precise manipulation of complex molecules.
Beyond its role as a protecting group, this compound is utilized as a fragrance ingredient in perfumes and cosmetics and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene via Acetalization
This protocol describes the synthesis from p-anisaldehyde and trimethyl orthoformate, a common and efficient method.[9]
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Trimethyl orthoformate
-
Dry Methanol
-
Copper(II) tetrafluoroborate hydrate (catalyst)
-
Saturated sodium hydrogen carbonate solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Under a nitrogen atmosphere, dissolve p-anisaldehyde (1.0 eq) and trimethyl orthoformate (2.0 eq) in dry methanol.
-
Add a catalytic amount of copper(II) tetrafluoroborate hydrate to the solution.
-
Stir the mixture at room temperature for approximately 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium hydrogen carbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic phase with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product, 1-(Dimethoxymethyl)-4-methoxybenzene.[9]
Characterization (¹H NMR):
-
¹H NMR (500 MHz, CDCl₃): δ 7.36 (d, 2H, J=8.8 Hz), 6.89 (d, 2H, J=8.8 Hz), 5.35 (s, 1H), 3.81 (s, 3H), 3.31 (s, 6H).[9]
Protocol 2: General Procedure for Determination of Refractive Index
The refractive index is a fundamental physical property used for identification and purity assessment.[14] An Abbe refractometer is commonly used for this measurement.[15]
Materials:
-
Liquid sample (1-(Dimethoxymethyl)-4-methoxybenzene)
-
Abbe Refractometer
-
Dropper or pipette
-
Ethanol or acetone for cleaning
-
Lens tissue or soft, lint-free cloth
Procedure:
-
Ensure the prism of the refractometer is clean. If necessary, clean it with a soft tissue moistened with ethanol or acetone and allow it to dry completely.[14][15]
-
Using a clean dropper, place a few drops of the liquid sample onto the surface of the lower prism.[14][15]
-
Close the prism assembly firmly.
-
Switch on the light source and adjust the mirror to provide optimal illumination to the prism.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
-
If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, colorless borderline is obtained.[15]
-
Precisely align the borderline with the center of the crosshairs in the eyepiece.[15]
-
Read the refractive index value from the scale.
-
Record the temperature, as refractive index is temperature-dependent.[14][16]
Protocol 3: General Procedure for Deprotection (Hydrolysis of Acetal)
This protocol outlines the general steps to cleave the acetal and regenerate the parent aldehyde using acidic hydrolysis.[13][17]
Materials:
-
1-(Dimethoxymethyl)-4-methoxybenzene
-
Acetone or Tetrahydrofuran (THF)
-
Dilute aqueous acid (e.g., 1M HCl, p-toluenesulfonic acid)
-
Sodium bicarbonate solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Dissolve the acetal in a suitable solvent like acetone or THF in a round-bottom flask.
-
Add the aqueous acid catalyst to the solution.
-
Stir the reaction at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate.
-
Extract the product (p-anisaldehyde) with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography or distillation if necessary.
Visualizations: Reaction Workflows
Caption: Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene.
Caption: Use as an aldehyde protecting group.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
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- 7. homesciencetools.com [homesciencetools.com]
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- 10. p-Anisaldehyde dimethyl acetal | 2186-92-7 | FA55064 [biosynth.com]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. faculty.weber.edu [faculty.weber.edu]
- 17. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
